4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
CAS No.: 20929-46-8
Cat. No.: VC17313778
Molecular Formula: C20H16O3
Molecular Weight: 304.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20929-46-8 |
|---|---|
| Molecular Formula | C20H16O3 |
| Molecular Weight | 304.3 g/mol |
| IUPAC Name | 4,7-diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
| Standard InChI | InChI=1S/C20H16O3/c21-19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20(22)23-19)14-9-5-2-6-10-14/h1-12,15-18H |
| Standard InChI Key | QBTDNXVTAHQRRU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2C=CC(C3C2C(=O)OC3=O)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a bicyclic framework consisting of a tetrahydroisobenzofuran core fused to a diketone moiety. The 3a,4,7,7a-tetrahydro configuration creates a partially saturated system, while phenyl groups at positions 4 and 7 introduce steric bulk and electronic modulation .
Molecular Formula:
Molecular Weight: 304.34 g/mol
Table 1: Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4,7-diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
| SMILES | C1=CC=C(C=C1)C2C=CC(C3C2C(=O)OC3=O)C4=CC=CC=C4 | |
| InChI Key | QBTDNXVTAHQRRU-UHFFFAOYSA-N |
Stereochemical Considerations
The bicyclic system introduces four stereogenic centers (3a,4,7,7a), enabling the existence of multiple diastereomers. Computational models suggest a chair-like conformation for the saturated ring, with phenyl groups adopting equatorial orientations to minimize steric strain .
Synthetic Methodologies
Classical Cyclization Routes
The compound is typically synthesized through acid-catalyzed cyclization of 3,6-diphenyl-4-cyclohexene-1,2-dicarboxylic acid. This process involves:
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Precursor Preparation: Maleic anhydride reacts with 1,3-diphenyl-1,3-butadiene under Diels-Alder conditions to form the cyclohexene dicarboxylic acid intermediate .
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Dehydration: Concentrated sulfuric acid catalyzes intramolecular cyclodehydration at 80–100°C, yielding the target anhydride .
Reaction Efficiency:
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Yield: 62–68% (optimized conditions)
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Purity: >95% (HPLC)
Solvent-Free Approaches
Modern protocols employ microwave-assisted synthesis in solvent-free systems, reducing reaction times from hours to minutes while maintaining yields ≥60%.
Physicochemical Properties
Thermal Behavior
Melting Point: 189–192°C (decomposition observed above 200°C)
Thermogravimetric Analysis (TGA):
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5% weight loss at 215°C
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50% decomposition at 285°C
Table 2: Key Spectral Data
Chemical Reactivity and Applications
Diels-Alder Reactivity
The conjugated diene system participates in inverse electron-demand Diels-Alder reactions with electron-deficient dienophiles. Recent studies demonstrate reactivity with:
Polymer Science Applications
Incorporation into epoxy resin systems enhances thermal stability:
Table 3: Composite Material Properties
| Resin Component | Glass Transition Temp (°C) | Flexural Strength (MPa) |
|---|---|---|
| Conventional anhydride | 148 | 89 |
| 4,7-Diphenyl derivative | 167 | 104 |
Biological Interactions
Enzymatic Inhibition Studies
Molecular docking simulations predict moderate binding affinity () with human monoacylglycerol lipase (hMAGL), suggesting potential neuromodulatory applications .
Cytotoxicity Profile
Preliminary MTT assays against HeLa cells show limited cytotoxicity (IC₅₀ > 100 μM), indicating suitability for materials applications requiring biological inertness .
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